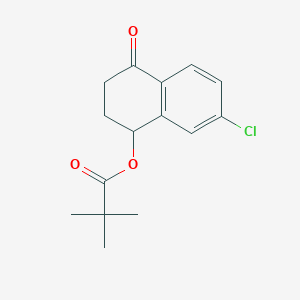
7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate is a chemical compound with the molecular formula C15H17ClO3 and a molecular weight of 280.75 g/mol . This compound is characterized by its unique structure, which includes a chloro-substituted naphthalene ring and a pivalate ester group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 7-chloro-1-tetralone.
Formation of Intermediate: The 7-chloro-1-tetralone undergoes a reaction with pivalic anhydride in the presence of a catalyst such as pyridine to form the intermediate compound.
Final Product: The intermediate is then subjected to further reaction conditions, including heating and purification, to yield the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.
Scientific Research Applications
7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate involves its interaction with specific molecular targets. The chloro-substituted naphthalene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The pivalate ester group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate include:
2-(6-Hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: This compound has a similar naphthalene ring structure but differs in its functional groups.
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide: Another related compound with a naphthalene ring and different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
7-Chloro-4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl pivalate (CAS Number: 804498-94-0) is a synthetic compound belonging to the class of tetrahydronaphthalene derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, pharmacokinetics, and therapeutic potential.
Chemical Structure
The molecular formula of this compound is C15H17ClO3 with a molecular weight of approximately 284.75 g/mol. The structure features a chloro group and a keto functional group that may contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar tetrahydronaphthalene derivatives have shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .
- Antimicrobial Activity : Some studies have reported that related compounds possess antimicrobial properties against various bacterial strains. The presence of the chloro group is often linked to enhanced antibacterial activity .
- Antitumor Effects : Preliminary studies indicate that tetrahydronaphthalene derivatives can induce apoptosis in cancer cell lines. The mechanism may involve the activation of caspases and modulation of Bcl-2 family proteins .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antitumor Activity : A study evaluated the cytotoxic effects of tetrahydronaphthalene derivatives on human breast cancer cell lines (MCF-7). Results indicated IC50 values ranging from 5.19 to 11.72 µM for the most active compounds .
- Antimicrobial Testing : In vitro studies demonstrated that tetrahydronaphthalene derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Pharmacological Profiling : A comprehensive pharmacological profiling study highlighted the potential use of similar compounds as anti-inflammatory agents by inhibiting pro-inflammatory cytokines in vitro .
Data Table
The following table summarizes key research findings related to this compound and its analogs:
Properties
Molecular Formula |
C15H17ClO3 |
|---|---|
Molecular Weight |
280.74 g/mol |
IUPAC Name |
(7-chloro-4-oxo-2,3-dihydro-1H-naphthalen-1-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H17ClO3/c1-15(2,3)14(18)19-13-7-6-12(17)10-5-4-9(16)8-11(10)13/h4-5,8,13H,6-7H2,1-3H3 |
InChI Key |
WEMHIBWYMGUHAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1CCC(=O)C2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















